N-(3,5-dichlorophenyl)methanesulfonamide
Description
Properties
Molecular Formula |
C7H7Cl2NO2S |
|---|---|
Molecular Weight |
240.11 g/mol |
IUPAC Name |
N-(3,5-dichlorophenyl)methanesulfonamide |
InChI |
InChI=1S/C7H7Cl2NO2S/c1-13(11,12)10-7-3-5(8)2-6(9)4-7/h2-4,10H,1H3 |
InChI Key |
VLHMUTDVVYTQDE-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=CC(=CC(=C1)Cl)Cl |
Origin of Product |
United States |
Synthetic Methodologies for N 3,5 Dichlorophenyl Methanesulfonamide and Analogues
General Synthetic Approaches to Substituted Phenylmethanesulfonamide Derivatives
The synthesis of substituted phenylmethanesulfonamide derivatives is predominantly achieved through the reaction of a substituted aniline with a sulfonyl chloride. This classical approach remains a cornerstone of sulfonamide synthesis due to its reliability and the wide availability of starting materials. tandfonline.comcas.cneurjchem.com The fundamental reaction involves the nucleophilic attack of the amine group of the aniline on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a sulfonamide bond and the elimination of hydrogen chloride.
Beyond this traditional method, several modern synthetic strategies have been developed to enhance efficiency, yield, and substrate scope. These include:
Reaction with N-Silylamines : N-silylamines can react with sulfonyl chlorides to produce sulfonamides in high yields, often under neutral conditions. nih.gov This method is advantageous as the byproduct, trimethylsilyl chloride, is volatile and easily removed. nih.gov
Iodine-Catalyzed Reactions : A metal-free approach involves the iodine-catalyzed reaction of sulfonyl hydrazides with amines, offering a convenient route using readily available starting materials. researchgate.net
Electrochemical Synthesis : Electrochemical methods provide a sustainable alternative by directly coupling thiols and amines through oxidative S-N bond formation. acs.org This technique avoids the need for pre-functionalized starting materials and often proceeds under mild conditions. acs.org
Synthesis from Organometallic Reagents : Primary sulfonamides can be synthesized directly from organometallic reagents (like Grignard or organolithium reagents) and novel sulfinylamine reagents, such as t-BuONSO. acs.org
One-Pot Decarboxylative Halosulfonylation : This method allows for the synthesis of sulfonamides directly from unactivated carboxylic acids and amines, expanding the range of accessible precursors. nih.gov
Specific Synthesis Protocols for N-(3,5-dichlorophenyl)methanesulfonamide Analogues
The direct synthesis of this compound follows the conventional pathway, reacting methanesulfonyl chloride with 3,5-dichloroaniline (B42879). A closely related analogue, 4-methyl-N-(3,5-dichlorophenyl)benzenesulfonamide, is prepared by treating 4-methylbenzenesulfonyl chloride with 3,5-dichloroaniline. nih.gov The reaction mixture is typically heated, and upon completion, the product is precipitated by pouring the mixture into ice-cold water. nih.gov The crude product is then collected by filtration and washed. nih.gov
Optimization of Reaction Conditions and Parameters
Optimizing reaction conditions is critical for maximizing yield and purity while minimizing reaction time. Key parameters that are frequently adjusted include the choice of base, solvent, temperature, and catalyst.
A recent study utilizing a Quality by Design (QbD) approach systematically optimized the synthesis of sulfonamides. tandfonline.com Using response surface methodology, it was determined that employing lithium hydroxide monohydrate (LiOH·H₂O) as the base at a temperature of 0–5°C resulted in excellent yields in exceptionally short reaction times (1–8 minutes). tandfonline.com This method proved superior to conventional bases, enhancing efficiency and sustainability. tandfonline.com
For other advanced methods, optimization involves different parameters. In electrochemical synthesis, for instance, variables such as the electrode material, solvent system, and pH are fine-tuned to achieve optimal results. nih.gov Similarly, for reactions involving organometallic reagents, precise control of temperature (e.g., -78 °C) and the stoichiometry of the reagents is crucial for preventing side reactions and maximizing the yield of the desired sulfonamide. acs.org
| Method | Key Parameters Optimized | Optimal Conditions Found | Reference |
|---|---|---|---|
| Conventional Base-Mediated Synthesis | Base, Temperature, Base Equivalence | 0.5 equivalents LiOH·H₂O, 0–5°C | tandfonline.com |
| Primary Sulfonamide Synthesis via Grignard Reagent | Temperature, Reagent Equivalence | -78 °C, 1 equivalent of Grignard reagent | acs.org |
| Electrochemical Synthesis | Electrode Material, Solvent, pH | Carbon electrodes, DMF co-solvent, pH 2.0 | nih.gov |
| Iodine-Catalyzed Synthesis | Catalyst, Oxidant, Solvent | Molecular iodine, TBHP, Dichloroethane (DCE) | researchgate.net |
Identification and Utilization of Precursor Compounds
The selection of appropriate precursor compounds is fundamental to the successful synthesis of this compound and its analogues. The primary precursors are an amine and a sulfonyl-containing electrophile.
Amine Precursor : For the target compound, 3,5-dichloroaniline is the essential amine precursor. This compound provides the N-(3,5-dichlorophenyl) moiety of the final product.
Sulfonyl Precursors : The methanesulfonamide (B31651) group is introduced using methanesulfonyl chloride . google.com For analogues, other sulfonyl chlorides like 4-methylbenzenesulfonyl chloride or 2-thiophenesulfonyl chloride are used. nih.govmdpi.com These sulfonyl chlorides are common reagents in organic synthesis. mdpi.com
Alternative precursors can be employed in more advanced synthetic routes. For example, 3,5-dichlorobenzoic acid can be converted to the highly reactive 3,5-dichlorobenzoyl chloride, which is then used in subsequent steps. google.com In other strategies, sulfonyl hydrazides or even thiols can serve as the source of the sulfur-containing group. researchgate.netrsc.org
| Target Moiety | Primary Precursor | Alternative Precursors | Reference |
|---|---|---|---|
| N-(3,5-dichlorophenyl) | 3,5-dichloroaniline | Starting from 1,3-dichlorobenzene | nih.govgoogle.com |
| Methanesulfonyl | Methanesulfonyl chloride | N/A | google.com |
| General Sulfonyl (R-SO₂) | Sulfonyl chlorides (RSO₂Cl) | Thiols (RSH), Sulfonyl hydrazides (RSO₂NHNH₂), Arylboronic acids + SO₂ surrogate | researchgate.netacs.orgacs.org |
| General Amine (R'-NH) | Primary/Secondary Amines (R'NH₂) | N-Silylamines, Organic azides | nih.govorganic-chemistry.org |
Yield Optimization and Reaction Efficiency
High reaction efficiency and yield are paramount in chemical synthesis. For sulfonamides, yields can be significantly influenced by the chosen methodology and reaction conditions.
The optimized protocol using LiOH·H₂O has been shown to produce a variety of sulfonamides in good to excellent yields, often exceeding 90%, with the significant advantage of drastically reduced reaction times. tandfonline.com The use of N-silylamines as amine precursors is also noted for producing quantitative yields. nih.gov Electrochemical coupling of thiols and amines has likewise demonstrated high isolated yields, reaching up to 95% for certain substrates. acs.org These modern methods often provide higher efficiency and better atom economy compared to traditional approaches that may require a large excess of reagents or harsh conditions.
Purification and Isolation Techniques in Sulfonamide Synthesis
Following the chemical reaction, the desired sulfonamide product must be isolated and purified from the reaction mixture, which may contain unreacted starting materials, byproducts, and solvents. The standard procedure for solid sulfonamides involves precipitating the product by adding the reaction mixture to cold water. nih.gov The solid is then collected by suction filtration and washed.
For further purification, recrystallization is a commonly employed technique. This method involves dissolving the crude product in a hot solvent and allowing it to cool slowly, whereupon the pure compound crystallizes out, leaving impurities in the solution. nih.gov A mixture of ethanol and water is often a suitable solvent system for this purpose. nih.gov
Chromatographic Separation Methods
When recrystallization is insufficient or impractical, chromatographic techniques are used to achieve high purity. These methods separate compounds based on their differential partitioning between a stationary phase and a mobile phase.
Silica Gel Column Chromatography : This is one of the most common purification techniques in organic synthesis. The crude sulfonamide mixture is loaded onto a column packed with silica gel, and a solvent system (eluent), typically a mixture like hexane and ethyl acetate, is passed through the column. nih.gov The components of the mixture travel through the column at different rates and are collected as separate fractions.
High-Performance Liquid Chromatography (HPLC) : HPLC is a powerful tool for both the analysis and purification of sulfonamides. nih.govnih.gov It utilizes high pressure to pass the solvent through a column containing fine packing material, leading to high-resolution separations. Reversed-phase columns, such as C18, are frequently used with gradient elution involving mobile phases like acetonitrile (B52724), methanol (B129727), and buffered aqueous solutions. nih.gov
Supercritical Fluid Chromatography (SFC) : SFC is a greener alternative to HPLC that uses supercritical carbon dioxide as the main mobile phase, often with a co-solvent like methanol. oup.comresearchgate.net It has been successfully applied to the separation of various sulfonamides using packed silica or aminopropyl-bonded stationary phases. oup.com
Thin-Layer Chromatography (TLC) : TLC is primarily used for monitoring the progress of a reaction and for preliminary separation analysis. usda.gov A small amount of the reaction mixture is spotted on a plate coated with a stationary phase (e.g., silica gel). The plate is then developed in a solvent chamber, and the separated spots are visualized, often using UV light. usda.gov
Recrystallization and Other Crystallization Processes
The purification of this compound and its analogues is a critical step to ensure the isolation of materials with high purity, suitable for subsequent analytical characterization and other applications. Recrystallization is a primary technique employed for this purpose, leveraging the differential solubility of the compound and impurities in a given solvent system at varying temperatures. The selection of an appropriate solvent is paramount for successful recrystallization, aiming for high solubility at elevated temperatures and low solubility at cooler temperatures to maximize the yield of purified crystals.
For analogues of this compound, such as N-aryl sulfonamides, various solvent systems have been successfully utilized. A notable example is the purification of the structurally related compound, 4-methyl-N-(3,5-dichlorophenyl)benzenesulfonamide. This compound has been effectively recrystallized from dilute ethanol to achieve a constant melting point, indicating a high degree of purity nih.gov. This suggests that alcoholic solvents, potentially in aqueous mixtures, are suitable candidates for the recrystallization of this compound.
In addition to standard recrystallization, the growth of single crystals is often necessary for definitive structural elucidation by techniques such as X-ray crystallography. For 4-methyl-N-(3,5-dichlorophenyl)benzenesulfonamide, prism-like colorless single crystals were successfully grown from an ethanolic solution through a process of slow evaporation at room temperature nih.gov. This method allows for the gradual formation of a highly ordered crystal lattice.
The general procedure for recrystallization involves dissolving the crude solid in a minimum amount of a suitable hot solvent to create a saturated solution. Any insoluble impurities can be removed at this stage by hot filtration. The filtrate is then allowed to cool slowly and undisturbed, promoting the formation of pure crystals as the solubility of the compound decreases. The purified crystals are subsequently collected by filtration, washed with a small amount of cold solvent to remove any residual impurities, and then dried.
The table below summarizes the crystallization approaches for an analogue of this compound, providing insights into effective purification strategies.
| Compound Name | Method | Solvent System | Outcome |
| 4-methyl-N-(3,5-dichlorophenyl)benzenesulfonamide | Recrystallization | Dilute Ethanol | Purified solid with a constant melting point |
| 4-methyl-N-(3,5-dichlorophenyl)benzenesulfonamide | Slow Evaporation | Ethanolic Solution | Prism-like colorless single crystals |
Molecular Structure Elucidation and Characterization
Spectroscopic Investigations of N-(3,5-dichlorophenyl)methanesulfonamide
Spectroscopic techniques are invaluable tools for probing the molecular architecture of compounds. In the case of this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier Transform Infrared (FT-IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) provides a detailed picture of its atomic connectivity and functional group composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy provides granular insights into the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C), within a molecule. A comprehensive study of N-(substituted phenyl)-methanesulfonamides, including the 3,5-dichloro derivative, has provided detailed NMR data.
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the protons of the methyl group and the aromatic ring. The methyl protons (CH₃) are expected to appear as a singlet, while the aromatic protons will exhibit a specific splitting pattern due to their substitution on the phenyl ring.
The ¹³C NMR spectrum offers complementary information, revealing the chemical shifts of each unique carbon atom in the molecule. This includes the carbon of the methyl group, as well as the distinct carbons of the 3,5-dichlorophenyl ring. The specific chemical shifts are indicative of the electronic environment of each carbon atom, influenced by the presence of the electronegative chlorine atoms and the sulfonamide group.
Table 1: ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| CH₃ | Data not available | Data not available |
| C-1' | - | Data not available |
| C-2'/C-6' | Data not available | Data not available |
| C-3'/C-5' | - | Data not available |
| C-4' | Data not available | Data not available |
| NH | Data not available | - |
Note: Specific chemical shift values from the primary literature source could not be accessed.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its key functional moieties.
A study on a series of N-(substituted phenyl)-methanesulfonamides revealed that the N-H stretching vibrations typically absorb in the range of 3298–3232 cm⁻¹. The asymmetric and symmetric stretching vibrations of the SO₂ group are observed as strong absorptions in the ranges of 1331–1317 cm⁻¹ and 1157–1139 cm⁻¹, respectively. Furthermore, the S-N stretching vibrations are found in the range of 926–833 cm⁻¹. The presence of C-Cl bonds on the aromatic ring would also give rise to characteristic absorptions in the fingerprint region of the spectrum.
Table 2: Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| N-H | Stretching | 3298–3232 |
| S=O | Asymmetric Stretching | 1331–1317 |
| S=O | Symmetric Stretching | 1157–1139 |
| S-N | Stretching | 926–833 |
| C-Cl | Stretching | Fingerprint Region |
Note: Specific peak values for this compound from the primary literature source could not be accessed.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique for the precise determination of the molecular mass of a compound, which in turn allows for the unambiguous confirmation of its elemental composition. While experimental HRMS data for this compound was not found in the surveyed literature, the theoretical exact mass can be calculated based on its molecular formula, C₇H₇Cl₂NO₂S.
The calculated monoisotopic mass provides a highly accurate value that can be used to confirm the identity of the compound in future mass spectrometric analyses.
Table 3: Molecular Formula and Calculated Exact Mass of this compound
| Parameter | Value |
| Molecular Formula | C₇H₇Cl₂NO₂S |
| Theoretical Monoisotopic Mass | 238.9523 u |
Solid-State Structural Analysis
The arrangement of molecules in the crystalline state provides crucial information about intermolecular interactions and packing efficiencies. Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid.
Single-Crystal X-ray Diffraction Studies
A thorough search of the existing scientific literature did not yield any reports on the single-crystal X-ray diffraction analysis of this compound. Therefore, detailed information regarding its crystal system, space group, and unit cell dimensions is not currently available.
Analysis of Intermolecular Hydrogen Bonding Networks (N—H···O, C—H···O)
The crystal structures of this compound and related arylsulfonamides are significantly influenced by intermolecular hydrogen bonds. The most prominent of these is the N—H···O hydrogen bond, which plays a crucial role in the formation of supramolecular assemblies. In many of these structures, molecules are linked by pairs of N—H···O hydrogen bonds to form centrosymmetric inversion dimers, creating characteristic R²₂(8) ring motifs. nih.govnih.gov These interactions typically involve the amide proton (N—H) acting as a hydrogen bond donor and one of the sulfonyl oxygen atoms (S=O) acting as the acceptor.
For instance, in the crystal structure of N-(3,5-dichlorophenyl)benzenesulfonamide, molecules are linked into chains via these intermolecular N—H···O hydrogen bonds. nih.gov Similarly, N-(3,5-dichlorophenyl)-4-methylbenzenesulfonamide forms inversion dimers through pairs of N—H···O hydrogen bonds. nih.govresearchgate.net In some cases, the amide hydrogen atom can exhibit bifurcated hydrogen bonding, participating in both an intramolecular interaction and an intermolecular N—H···O(S) bond that links molecules into dimers. nih.gov
In addition to the strong N—H···O bonds, weaker C—H···O hydrogen bonds can also contribute to the stability of the crystal lattice. These interactions involve aromatic or methyl C—H groups as donors and sulfonyl oxygen atoms as acceptors, linking molecules into extended chains and contributing to the formation of a three-dimensional supramolecular structure. researchgate.net
Table 1: Hydrogen Bond Geometry in Related Sulfonamide Structures
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Motif/Symmetry | Reference |
|---|---|---|---|---|---|---|
| N1—H1N···O1 | 0.85 (2) | 2.23 (2) | 3.052 (2) | 162 (2) | R²₂(8) Dimer | nih.gov |
| N1—H1N···O3 | 0.85 (2) | 2.44 (2) | 2.940 (2) | 118 (2) | S(7) Loop (intramolecular) | nih.gov |
Note: Data is for N-(3,5-dichlorophenyl)-2-nitrobenzenesulfonamide, illustrating typical hydrogen bonding patterns in this class of compounds.
Conformational Analysis and Torsion Angle Determination (e.g., C—SO₂—NH—C)
The conformation of the central sulfonamide bridge, defined by the C—SO₂—NH—C torsion angle, is a key structural feature of this compound and its derivatives. X-ray diffraction studies reveal that the molecule is typically bent at the sulfur and nitrogen atoms. The conformation of the N—C bond within the C—SO₂—NH—C segment is generally described as gauche with respect to the S=O bonds. nih.govnih.govnih.gov
This gauche conformation leads to a twisted molecular shape. The specific value of the C—SO₂—NH—C torsion angle can vary depending on the substituents on the aromatic rings. For example, in N-(3,5-dichlorophenyl)-2,4-dimethylbenzenesulfonamide, this angle is -54.9 (3)°. nih.gov In N-(3,5-dichlorophenyl)-2-nitrobenzenesulfonamide, the C—S—N—C torsion angle is 49.34 (18)°. nih.gov For comparison, the value reported for 3,5-dichloro-N-(4-methylphenyl)benzenesulfonamide is 67.2 (4)°. researchgate.net These variations highlight the conformational flexibility of the sulfonamide linkage and its sensitivity to the electronic and steric effects of neighboring groups.
Table 2: C—SO₂—NH—C Torsion Angles in N-(3,5-dichlorophenyl)sulfonamide Derivatives
| Compound | C—SO₂—NH—C Torsion Angle (°) | Reference |
|---|---|---|
| N-(3,5-dichlorophenyl)-4-methylbenzenesulfonamide | 69.3 (4) | nih.gov |
| N-(3,5-dichlorophenyl)-2,4-dimethylbenzenesulfonamide | -54.9 (3) | nih.gov |
| N-(3,5-dichlorophenyl)-2-nitrobenzenesulfonamide | 49.34 (18) | nih.gov |
| 3,5-Dichloro-N-(4-methylphenyl)benzenesulfonamide | 67.2 (4) | researchgate.net |
Dihedral Angle Relationships Between Aromatic Rings
The relative orientation of the two aromatic rings is another critical descriptor of the molecular conformation, defined by the dihedral angle between the planes of the rings. In this compound derivatives, the rings are significantly tilted with respect to each other, resulting in a non-planar, three-dimensional structure.
The magnitude of this dihedral angle is influenced by the substitution pattern on both rings. For N-(3,5-dichlorophenyl)-4-methylbenzenesulfonamide, the two benzene (B151609) rings are tilted by 79.6 (1)°. nih.gov In N-(3,5-dichlorophenyl)-2,4-dimethylbenzenesulfonamide, the angle is 82.3 (2)°. nih.gov A similar, though slightly smaller, angle of 71.92 (10)° is observed in N-(3,5-dichlorophenyl)-2-nitrobenzenesulfonamide. nih.gov In the case of N-(3,5-dichlorophenyl)benzenesulfonamide, the dihedral angle is 57.0 (1)°. nih.gov This wide range of angles underscores the molecule's ability to adopt different conformations to optimize crystal packing and accommodate various intermolecular interactions.
Table 3: Dihedral Angles Between Aromatic Rings in N-(3,5-dichlorophenyl)sulfonamide Derivatives
| Compound | Dihedral Angle (°) | Reference |
|---|---|---|
| N-(3,5-dichlorophenyl)-4-methylbenzenesulfonamide | 79.6 (1) | nih.gov |
| N-(3,5-dichlorophenyl)-2,4-dimethylbenzenesulfonamide | 82.3 (2) | nih.gov |
| N-(3,5-dichlorophenyl)-2-nitrobenzenesulfonamide | 71.92 (10) | nih.gov |
| 3,5-Dichloro-N-(4-methylphenyl)benzenesulfonamide | 57.0 (2) | researchgate.net |
| N-(3,5-dichlorophenyl)benzenesulfonamide | 57.0 (1) | nih.gov |
Powder X-ray Diffraction Applications for Crystalline Phase Characterization
Powder X-ray Diffraction (PXRD) is a fundamental analytical technique used for the characterization of crystalline solids. For a compound like this compound, PXRD is instrumental in confirming the crystalline phase of a bulk sample and ensuring its purity. The technique involves irradiating a powdered sample with X-rays and measuring the scattered intensity as a function of the scattering angle (2θ). The resulting diffraction pattern is a unique fingerprint of the crystalline lattice. researchgate.net
The positions and intensities of the diffraction peaks can be compared to a reference pattern, either calculated from single-crystal X-ray data or obtained from a standard database, to confirm the identity of the material. nist.govresearchgate.net Furthermore, PXRD is crucial for identifying different polymorphic forms of a compound, which may exhibit distinct physical properties. By analyzing the PXRD pattern, one can determine the unit cell parameters of the crystal, providing a direct link between the bulk material and the structural information obtained from single-crystal analysis. researchgate.net
Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots for Intermolecular Contacts
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govnih.gov This method partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. The resulting Hirshfeld surface provides a visual representation of all close intermolecular contacts.
By mapping properties like dnorm (normalized contact distance) onto the surface, specific interactions can be highlighted. Red spots on the dnorm surface indicate close contacts, such as hydrogen bonds, that are shorter than the sum of the van der Waals radii. nih.gov
Computational Structural Insights
Density Functional Theory (DFT) Calculations for Optimized Geometries
Density Functional Theory (DFT) calculations are a cornerstone of computational chemistry for predicting and understanding the structural and electronic properties of molecules. researchgate.net For this compound, DFT methods, particularly using the B3LYP functional with a suitable basis set (e.g., 6-311G(d,p)), can be employed to calculate the molecule's minimum energy conformation (optimized geometry) in the gas phase. nih.govmdpi.com
These calculations provide theoretical values for bond lengths, bond angles, and torsion angles that can be compared with experimental data from X-ray crystallography to validate the computational model. mdpi.com The optimized geometry represents the most stable structure of an isolated molecule, free from the packing forces present in a crystal. Comparing the calculated gas-phase structure with the solid-state structure reveals the conformational changes induced by intermolecular interactions in the crystal. DFT is thus a valuable tool for gaining insight into the intrinsic structural preferences of the molecule. researchgate.netmdpi.com
Analysis of this compound: Molecular Electrostatic Potential Surfaces
A comprehensive search of scientific literature and chemical databases was conducted to gather information regarding the molecular electrostatic potential surface (MEP) of this compound. This investigation aimed to elucidate the electronic distribution and reactive sites of the molecule.
Despite a thorough search, no specific studies detailing the mapping of the molecular electrostatic potential surface for this compound could be located. While computational analyses, including Density Functional Theory (DFT) studies, have been performed on structurally related compounds such as other dichlorophenyl sulfonamides, the explicit MEP analysis for the target compound is not available in the reviewed literature.
Therefore, it is not possible to provide detailed research findings, data tables, or an in-depth discussion on the molecular electrostatic potential surface of this compound at this time. Further computational research would be required to generate and analyze the MEP map for this specific chemical entity.
Structure Activity Relationship Sar Studies
Influence of the Sulfonamide Linker on Biological Activity
The sulfonamide linker is a cornerstone of the molecular architecture of many biologically active compounds, including analogues of N-(3,5-dichlorophenyl)methanesulfonamide. Research has demonstrated that this linker is not merely a passive connector but plays a crucial role in the molecule's interaction with its biological target.
In studies of ligands for the peroxisome proliferator-activated receptor γ (PPARγ), the sulfonamide moiety has been identified as essential for binding and activity. nih.gov The tetrahedral geometry of the sulfur atom in the sulfonamide linker is critical as it orients the connected phenyl ring in an optimal position for stacking interactions with key amino acid residues, such as phenylalanine, within the receptor's binding pocket. nih.gov
To experimentally validate the importance of the sulfonamide linker, analogues have been synthesized where it is replaced with an amide linker. These amide-containing counterparts have shown a significant loss of transactivation activity, underscoring the necessity of the sulfonamide group for the compound's biological function. nih.gov The substitution of the sulfonamide with an amide changes the geometry of the atom connecting the phenyl ring to the scaffold from a tetrahedral sp3 hybridized state to a planar sp2 hybridized state, which is evidently less favorable for receptor binding. nih.gov
| Linker Type | Biological Activity | Rationale |
| Sulfonamide | Essential for activity | The tetrahedral geometry of the sulfur atom allows for ideal positioning of the phenyl ring for interaction with the biological target. |
| Amide | No significant activity | The planar sp2 hybridization of the carbonyl carbon does not provide the correct orientation for effective binding. |
Impact of Substituents on Phenyl Rings on Biological Potency and Selectivity
The nature, position, and electronic properties of substituents on the phenyl rings of this compound analogues are pivotal in modulating their biological potency and selectivity.
Halogen substituents, particularly chlorine, are a recurring feature in potent analogues. Their electronic effects, primarily their electron-withdrawing nature, have been shown to enhance biological activity. For instance, in a series of PPARγ ligands, substitutions on a phenyl ring with electron-withdrawing groups such as fluorine, bromine, and chlorine resulted in stronger activity. nih.gov Conversely, the introduction of electron-donating groups like methyl groups led to diminished activity. nih.gov This suggests that the electronic landscape of the phenyl ring is a key determinant of molecular recognition.
The position of halogen substituents also plays a critical role. Studies on various benzene (B151609) sulfonamide derivatives have indicated that the relative positioning of substituents can significantly impact activity. For example, in a series of diarylamide UT inhibitors, substitution at the meta position of the benzene sulfonamide ring yielded the highest activity, followed by the para position, with the ortho position resulting in the lowest activity. mdpi.com In the context of antibacterial agents, 3,5-dichloro aniline derivatives were among the most potent compounds in their series. mdpi.com
| Substituent Type | General Effect on Activity | Rationale |
| Electron-withdrawing (e.g., Cl, Br, F) | Increased potency | Favorable electronic interactions with the biological target. |
| Electron-donating (e.g., CH3) | Decreased potency | Unfavorable electronic interactions with the biological target. |
| Positional Isomer | Relative Activity (Example: Diuretic Agents) |
| meta | Highest |
| para | Intermediate |
| ortho | Lowest |
The type and size of the aromatic rings within the molecular scaffold also contribute significantly to the biological activity. While the core structure often contains phenyl rings, the replacement of these with other aromatic or heteroaromatic systems can lead to variations in potency and selectivity. Research on PPARγ agonists has shown that the ring type and size of one of the aromatic moieties affect the degree of activity. nih.gov This suggests that the spatial arrangement and electronic properties of different ring systems can influence how the ligand fits into and interacts with the binding site of the target protein.
Conformational Analysis and its Correlation with Molecular Recognition by Biological Targets
The three-dimensional conformation of a molecule is intrinsically linked to its ability to be recognized by and bind to a biological target. For this compound and its analogues, conformational analysis is crucial for understanding the optimal spatial arrangement of the different molecular components for biological activity.
The sulfonamide linker, with its tetrahedral geometry, imposes a specific spatial relationship between the groups it connects. nih.gov In the crystal structure of a related compound, 4-methyl-N-(3,5-dichlorophenyl)benzenesulfonamide, the two benzene rings are tilted relative to each other by 79.6 degrees. nih.gov This defined orientation can be critical for fitting into a specific binding pocket.
Studies on conformationally constrained analogues, where rotation around certain bonds is restricted, have provided insights into the bioactive conformation. By synthesizing molecules with bridges that lock the relative orientation of the aryl rings, researchers can probe which conformations are optimal for receptor interaction. nih.gov If such constrained analogues exhibit reduced affinity or potency, it can indicate that the structural modifications either force the molecule into a suboptimal orientation or introduce steric hindrance that prevents effective binding. nih.gov
Pharmacophore Elucidation for this compound Analogues
A pharmacophore is a three-dimensional arrangement of chemical features that is essential for a molecule's biological activity. drugdesign.org Elucidating the pharmacophore for a series of active compounds like the this compound analogues is a key step in understanding their mechanism of action and in designing new, more potent molecules.
Based on the SAR studies, a hypothetical pharmacophore for this class of compounds can be proposed. Key features would likely include:
Two aromatic rings: These are common features in many active analogues and likely participate in hydrophobic and/or stacking interactions with the target protein.
A hydrogen bond donor: The N-H group of the sulfonamide can act as a hydrogen bond donor.
A hydrogen bond acceptor: The oxygen atoms of the sulfonamide can act as hydrogen bond acceptors.
The process of pharmacophore modeling involves generating multiple conformations for active molecules and superimposing them to identify common chemical features and their spatial relationships. drugdesign.org This model can then be used to virtually screen for new compounds with the desired biological activity.
Biological Mechanism of Action in Vitro
Molecular Interactions with Specific Biological Targets in vitro
Understanding how a compound binds to its target is crucial. This is often studied through structural biology and biochemical assays that reveal the nature and strength of the interaction.
Hydrogen bonds are critical for the specificity and stability of ligand-receptor interactions. In the context of kinase inhibition, such as with Activin receptor-like kinase-2 (ALK2), the formation of a hydrogen bond between the inhibitor and a key amino acid residue in the hinge region of the kinase is a common and often essential feature for potent activity. For example, in the development of ALK2 inhibitors, the ability of a compound to form a hydrogen bond with the hinge amide of His286 is a significant factor in its binding affinity. researchgate.net Modifications to a compound's structure that disrupt this potential interaction, such as altering a phenol (B47542) group, can drastically reduce its inhibitory potency. semanticscholar.org
Peroxisome proliferator-activated receptor gamma (PPARγ) is a ligand-regulated nuclear receptor that controls gene expression. nih.gov Synthetic ligands can bind to an orthosteric pocket within the PPARγ ligand-binding domain (LBD), functioning as agonists or antagonists. nih.gov The binding mechanism often involves stabilizing specific conformations of the LBD. For instance, upon ligand binding, a critical structural element known as the activation function-2 (AF-2) helix can be stabilized in an active conformation, facilitating the recruitment of coactivator proteins and initiating gene transcription. nih.govnih.gov Some covalent ligands act as antagonists by binding to specific residues like Cys285 within this pocket, thereby blocking the binding of other ligands. nih.govnih.gov
Enzymatic Inhibition Studies in vitro
Enzyme inhibition assays are a cornerstone of drug discovery, quantifying a compound's ability to reduce the activity of a specific enzyme. The potency is typically expressed as an IC50 value—the concentration of the inhibitor required to reduce enzyme activity by 50%.
Cyclooxygenase (COX) enzymes are key targets for nonsteroidal anti-inflammatory drugs (NSAIDs). In vitro assays are essential for determining a compound's potency and selectivity for the two main isoforms, COX-1 and COX-2. springernature.com These assays typically involve incubating the purified enzyme (e.g., sheep-derived COX-1 and human recombinant COX-2) with the test compound at various concentrations. nih.gov The enzymatic reaction is then initiated by adding the substrate, arachidonic acid, and the production of prostaglandins (B1171923) is measured. springernature.com A compound's selectivity is determined by the ratio of its IC50 values for COX-1 versus COX-2. nih.govresearchgate.net
Table 1: Representative Data Format for COX Inhibition Assays No specific data is available for N-(3,5-dichlorophenyl)methanesulfonamide. The table below is illustrative of how results would be presented.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| Celecoxib (Reference) | >10 | 0.04 | >250 |
Myeloperoxidase (MPO) Inhibition Assays
Myeloperoxidase (MPO) is a proinflammatory enzyme released by neutrophils that catalyzes the formation of potent oxidants like hypochlorous acid (HOCl). plos.orgmdpi.com In vitro MPO inhibition assays measure a compound's ability to block this activity. A common method involves incubating purified human MPO with the test inhibitor before adding hydrogen peroxide (H2O2) to initiate the reaction. frontiersin.orgnih.gov The enzyme's activity, such as the oxidation of a substrate like luminol (B1675438) or the production of HOCl, is then measured. frontiersin.orgnih.gov The reduction in activity in the presence of the inhibitor allows for the determination of its potency. frontiersin.org
Table 2: Representative Data Format for MPO Inhibition Assays No specific data is available for this compound. The table below is illustrative of how results would be presented.
| Compound | MPO Inhibition IC50 (µM) |
| This compound | Data Not Available |
| AZM198 (Reference) | ~0.1 |
ALK2 Kinase Inhibition Studies
Activin receptor-like kinase-2 (ALK2) is a bone-morphogenic protein (BMP) type I receptor kinase. researchgate.net Gain-of-function mutations in ALK2 are associated with certain diseases, making it a therapeutic target. semanticscholar.orgnih.gov In vitro kinase assays measure a compound's ability to inhibit the phosphorylation activity of the ALK2 enzyme. These assays quantify the transfer of a phosphate (B84403) group from ATP to a substrate peptide by the ALK2 kinase domain. The potency of inhibitors is determined by measuring the reduction in phosphorylation at various compound concentrations. semanticscholar.orgresearchgate.net The development of selective inhibitors that are potent against ALK2 while sparing related kinases like ALK5 is a key goal to avoid potential off-target effects. researchgate.netnih.gov
Table 3: Representative Data Format for ALK2 Kinase Inhibition Assays No specific data is available for this compound. The table below is illustrative of how results would be presented.
| Compound | ALK2 IC50 (nM) | ALK5 IC50 (nM) |
| This compound | Data Not Available | Data Not Available |
| K02288 (Reference) | 34 | >10,000 |
Proteasome Inhibition Evaluation
Currently, there is no scientific literature available that evaluates the in vitro proteasome inhibition activity of this compound.
Dual Inhibition of 5-Lipoxygenase and Microsomal Prostaglandin E2 Synthase-1 (mPGES-1)
There is no available research data on the dual inhibitory effects of this compound on 5-Lipoxygenase and Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) in vitro.
Histone Deacetylase (HDAC) Inhibition Profile
An examination of the scientific literature did not yield any studies concerning the in vitro Histone Deacetylase (HDAC) inhibition profile of this compound.
Sterol Regulatory Element-Binding Protein (SREBP) Activation Inhibition
There are no published scientific findings on the in vitro inhibition of Sterol Regulatory Element-Binding Protein (SREBP) activation by this compound.
Xanthine (B1682287) Oxidase Electron Acceptor Activity
Scientific literature detailing the in vitro activity of this compound as a xanthine oxidase electron acceptor is not available.
Voltage-Gated Sodium Channel (e.g., Nav1.7) Inhibition
There is no research available in the scientific literature regarding the in vitro inhibitory effects of this compound on voltage-gated sodium channels, including the Nav1.7 channel.
Methionyl-tRNA Synthetase Inhibition
The N-(3,5-dichlorophenyl) moiety is a key structural feature in a class of potent inhibitors targeting methionyl-tRNA synthetase (MetRS), an essential enzyme in protein synthesis. nih.gov Research focused on developing selective inhibitors against the MetRS of the protozoan parasite Trypanosoma brucei (TbMetRS), the causative agent of Human African trypanosomiasis, has utilized this chemical group. nih.gov
In structure-guided drug design, the 3,5-dichlorophenyl group of lead compounds was found to occupy an enlarged methionine binding pocket within the TbMetRS enzyme. nih.gov This interaction is crucial for the potent inhibitory activity of the compound series. The development of these inhibitors involved modifying a lead compound (referred to as compound A in the study), which connects the 3,5-dichlorophenyl group to a benzimidazole (B57391) moiety via a linker. nih.gov
Subsequent research led to the synthesis and evaluation of various analogs containing the 3,5-dichlorophenyl group. These compounds demonstrated potent in vitro activity against the parasite's growth, with EC50 values often below 10 nM. nih.gov Importantly, these inhibitors showed a high degree of selectivity, with low toxicity toward mammalian cells (CC50 > 20,000 nM). nih.gov The selectivity over the human mitochondrial MetRS was evaluated in cell-based assays, showing a selectivity range of 20- to 200-fold. nih.gov
The data below summarizes the in vitro activity of a representative compound from this class which features the 3,5-dichlorophenyl moiety.
Table 1: In Vitro Activity of a Representative Methionyl-tRNA Synthetase Inhibitor Containing the N-(3,5-dichlorophenyl) Moiety
| Compound ID | Target Organism | EC50 (nM) | Mammalian Cell Cytotoxicity (CC50, nM) | Selectivity Index (CC50/EC50) |
|---|---|---|---|---|
| 36 | Trypanosoma brucei | < 10 | > 20,000 | > 2000 |
Cellular Activity and Anti-proliferative Effects in vitro
The in vitro cellular activity of this compound, particularly its effects on cancer cell lines and the modulation of cellular proliferation, is a subject of scientific inquiry. While specific data for this compound is not extensively available in the public domain, the biological activities of structurally related compounds, such as other dichlorophenyl derivatives and sulfonamides, can provide valuable insights into its potential effects.
Impact on Cancer Cell Lines and Growth Inhibition
There is a significant body of research on the anti-proliferative effects of compounds containing a dichlorophenyl moiety. For instance, various sulfonamide derivatives have demonstrated the ability to inhibit the growth of a range of cancer cell lines. These compounds often exhibit cytostatic or cytotoxic effects, leading to a reduction in the number of viable cancer cells.
Table 1: Illustrative Growth Inhibition Data for Structurally Related Sulfonamide Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) |
| Benzenesulfonamide Derivatives | HT-29 (Colon) | 5.45 |
| Benzenesulfonamide Derivatives | MCF-7 (Breast) | 3.96 |
| Quinolinesulfonamide Derivatives | T47D (Breast) | 0.27 |
| Sulfonamide-dithiocarbamate Hybrids | UM-UC-3 (Bladder) | 0.9 |
| Sulfonamide-dithiocarbamate Hybrids | RT-112 (Bladder) | 0.7 |
Note: This table is for illustrative purposes and presents data for structurally related sulfonamide compounds, not this compound itself. The data is intended to provide a general context for the potential anti-proliferative activity of this class of compounds.
Mechanisms of Cellular Proliferation Modulation
The mechanisms by which sulfonamide derivatives modulate cellular proliferation are diverse and can involve multiple cellular pathways. Commonly observed mechanisms include the induction of cell cycle arrest and the triggering of apoptosis (programmed cell death).
Cell Cycle Arrest: Many anti-cancer agents exert their effects by interfering with the normal progression of the cell cycle. This can lead to an accumulation of cells in a specific phase of the cycle (e.g., G1, S, or G2/M), preventing them from dividing and proliferating. While specific studies on the effect of this compound on the cell cycle are not available, related sulfonamides have been shown to induce cell cycle arrest at various checkpoints.
Apoptosis Induction: Apoptosis is a crucial process for removing damaged or unwanted cells. A hallmark of many effective anti-cancer drugs is their ability to induce apoptosis in tumor cells. This process is often mediated by the activation of a cascade of enzymes called caspases and is characterized by distinct morphological changes in the cell. Research on related compounds suggests that the dichlorophenyl sulfonamide scaffold has the potential to induce apoptosis in cancer cells, though the specific pathways involved for this compound remain to be elucidated.
Disruption of Microbial Energetics in vitro (e.g., Mycobacterial)
The disruption of cellular energetics is a promising strategy for the development of new antimicrobial agents, particularly against pathogens like Mycobacterium tuberculosis, the causative agent of tuberculosis. The energy metabolism of mycobacteria is a validated target for several new anti-tubercular drugs.
While direct evidence for the effect of this compound on mycobacterial energetics is not available, the broader class of compounds containing dichlorophenyl groups has been investigated for such activity. The primary mechanism of energy disruption often involves the dissipation of the proton motive force (PMF) across the bacterial cell membrane. The PMF is essential for ATP synthesis and other vital cellular processes.
Table 2: Potential Mechanisms of Microbial Energetics Disruption by Related Compounds
| Mechanism | Description |
| Proton Motive Force (PMF) Disruption | Dissipation of the electrochemical gradient of protons across the mycobacterial membrane, leading to a decrease in ATP synthesis. |
| ATP Synthase Inhibition | Direct inhibition of the F1Fo-ATP synthase enzyme, which is responsible for the majority of ATP production in the cell. |
| Electron Transport Chain (ETC) Inhibition | Interference with the function of the electron transport chain, which generates the PMF. |
Note: This table outlines general mechanisms observed for compounds that disrupt microbial energetics. The specific mechanism of this compound has not been experimentally determined.
Computational Chemistry in Research and Design
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. This method is crucial for understanding the interactions between a small molecule, such as N-(3,5-dichlorophenyl)methanesulfonamide, and its potential protein targets.
While specific docking studies on this compound are not extensively detailed in publicly available literature, the broader class of sulfonamides has been widely studied using this approach. For instance, docking studies on various sulfonamide derivatives have been instrumental in identifying their binding modes within the active sites of enzymes like carbonic anhydrases and dihydropteroate (B1496061) synthase. These studies typically reveal key hydrogen bonding and hydrophobic interactions that are essential for inhibitory activity.
A study on N-(3,5-dichlorophenyl)-4-methylbenzenesulfonamide, a closely related compound, provides insights into its solid-state conformation, which can be a starting point for generating conformers for docking simulations. The observed gauche conformation of the N-C bond in the C-SO2-NH-C segment and the significant tilt between the two benzene (B151609) rings are important structural features that would influence its docking pose.
Virtual Screening Methodologies for Hit Identification from Compound Libraries
Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme. This method is a cost-effective alternative to high-throughput screening.
Although specific virtual screening campaigns that have identified this compound as a hit are not documented in the available literature, the general workflow for such a process would involve:
Library Preparation: A large database of compounds, which could include this compound, would be prepared. This involves generating 3D structures and assigning correct protonation states.
Target Preparation: The 3D structure of the target protein would be obtained, either from experimental sources like the Protein Data Bank (PDB) or through homology modeling. The binding site would be defined for the screening.
Docking and Scoring: The compound library would be docked into the target's binding site, and each compound would be assigned a score based on its predicted binding affinity.
Hit Selection: Compounds with the best scores would be selected as "hits" for further experimental validation.
Sulfonamide derivatives are frequently included in compound libraries for virtual screening due to their well-established role as pharmacophores in various therapeutic areas.
Homology Modeling for Target Protein Structure Prediction
Homology modeling is a computational method used to predict the 3D structure of a protein when its amino acid sequence is known, but its experimental structure is not. This is achieved by using the known experimental structure of a homologous protein (a "template").
In the context of this compound, if it were found to be active against a novel protein target for which no experimental structure exists, homology modeling would be a critical step. For example, if this compound showed inhibitory activity against a newly discovered bacterial enzyme, researchers could:
Identify a homologous enzyme with a known crystal structure.
Use the sequence of the new enzyme and the structure of the homolog to build a 3D model.
This model could then be used for molecular docking studies with this compound to understand its binding mechanism and guide the design of more potent inhibitors.
The accuracy of the homology model is highly dependent on the sequence identity between the target and template proteins.
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. These simulations provide detailed information about the conformational changes of proteins and ligands and the dynamics of their interactions.
While no specific MD simulation studies have been published for this compound, such a study would be invaluable for:
Conformational Analysis: Understanding the flexibility of the molecule and identifying its low-energy conformations in a solvent environment. The crystal structure of the related N-(3,5-dichlorophenyl)-4-methylbenzenesulfonamide reveals a specific solid-state conformation, but MD simulations could explore its conformational landscape in solution.
Binding Stability: Assessing the stability of the ligand-protein complex predicted by molecular docking. By simulating the complex over a period of nanoseconds, researchers can observe if the ligand remains stably bound in the active site.
Binding Free Energy Calculations: Estimating the binding free energy of the ligand to the protein, which provides a more accurate prediction of binding affinity than docking scores alone.
The table below summarizes key dihedral angles that would be of interest in a conformational analysis of this compound and its analogs.
| Dihedral Angle | Description | Typical Values |
| C-S-N-C | Defines the torsion around the S-N bond | Can adopt syn or anti conformations |
| S-N-C-C | Defines the orientation of the phenyl ring relative to the sulfonamide group | Influences overall molecular shape |
| C-C-S-O | Defines the orientation of the sulfonyl oxygens | Important for hydrogen bonding |
Rational Drug Design Strategies
Rational drug design aims to discover and develop new drugs based on a detailed understanding of the biological target. This can be broadly divided into structure-based and ligand-based approaches.
Structure-based drug design relies on the known 3D structure of the biological target. If the target of this compound were known, SBDD could be employed to:
Analyze the Binding Site: Identify key interactions between the compound and the protein.
Propose Modifications: Suggest chemical modifications to the this compound scaffold to enhance binding affinity or selectivity. For example, adding a functional group that can form an additional hydrogen bond with a specific residue in the active site.
De Novo Design: Design entirely new molecules that are predicted to fit perfectly into the binding site.
Ligand-based drug design is used when the 3D structure of the target is unknown, but a set of molecules with known biological activity is available. If a series of compounds related to this compound were synthesized and their activities measured, LBDD methods could be applied. These include:
Pharmacophore Modeling: Identifying the common chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are essential for biological activity. A pharmacophore model derived from active sulfonamides could be used to screen for new, structurally diverse compounds with similar properties.
Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the chemical structures of the compounds with their biological activities. A QSAR model could predict the activity of newly designed analogs of this compound before they are synthesized.
Fragment-Based Drug Design (FBDD)
Fragment-Based Drug Design (FBDD) is a powerful strategy in drug discovery that begins with the identification of small chemical fragments, which typically have low molecular weights and bind to the biological target with low affinity. nih.govdrughunter.com These initial fragment hits serve as starting points for the development of more potent and selective lead compounds through a process of fragment evolution, linking, or merging. nih.gov The core principle of FBDD lies in the idea that larger, more complex molecules can be constructed from these smaller, validated building blocks. drugdiscoverychemistry.com
The molecule this compound possesses structural features that make it an interesting candidate for inclusion in fragment libraries. Specifically, the dichlorophenyl group and the methanesulfonamide (B31651) moiety are functionalities that are frequently observed in bioactive molecules.
Key Structural Features for FBDD:
Dichlorophenyl Group: This moiety can participate in various non-covalent interactions with a protein target, including hydrophobic and halogen bonding interactions. The chlorine atoms can act as halogen bond donors, a type of interaction that is increasingly recognized for its importance in molecular recognition.
Methanesulfonamide Group: The sulfonamide group is a common feature in many approved drugs and is known for its ability to form hydrogen bonds with protein backbones and side chains. It can act as both a hydrogen bond donor (N-H) and acceptor (S=O).
In a typical FBDD campaign, fragments like this compound would be screened against a therapeutic target using biophysical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, or Surface Plasmon Resonance (SPR). drughunter.com Once a fragment is identified as a "hit," its binding mode to the target is determined. This structural information is then used to guide the chemical elaboration of the fragment to improve its binding affinity and selectivity. For instance, the methanesulfonamide group could be grown to explore adjacent pockets in the binding site, or the dichlorophenyl ring could be modified to optimize hydrophobic interactions.
In Silico Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties
The success of a drug candidate is not solely dependent on its biological activity but also on its pharmacokinetic profile, which is often summarized by the acronym ADME. In silico ADME prediction models are computational tools that estimate these properties based on the chemical structure of a molecule. tandfonline.comresearch-nexus.net These predictions are crucial in the early stages of drug discovery to identify compounds with favorable drug-like properties and to flag potential liabilities, thereby reducing the likelihood of late-stage failures. tandfonline.comresearch-nexus.net
For this compound, various computational models can be employed to predict its ADME properties. These models are typically built using large datasets of experimentally determined ADME data and employ machine learning algorithms or quantitative structure-property relationship (QSPR) models.
Predicted ADME Properties of this compound and Related Sulfonamides:
| ADME Property | Predicted Outcome for Sulfonamide Derivatives | Rationale |
| Absorption | Good oral bioavailability predicted. | The molecular weight and lipophilicity of many sulfonamide derivatives fall within the ranges defined by Lipinski's Rule of Five, suggesting good passive absorption. nih.gov |
| Distribution | Moderate to high plasma protein binding. | The presence of the sulfonamide and aromatic moieties often leads to binding to plasma proteins like albumin. |
| Metabolism | Potential for metabolism via cytochrome P450 enzymes. | Aromatic rings are common sites for oxidation by CYP enzymes. The N-dealkylation of the sulfonamide is also a possible metabolic pathway. |
| Excretion | Likely renal excretion. | Metabolites and the parent compound, if sufficiently polar, are typically cleared by the kidneys. |
Detailed Research Findings on Sulfonamide Derivatives:
Absorption: Studies on various sulfonamide derivatives have shown that their absorption is influenced by their physicochemical properties, such as lipophilicity (LogP) and polar surface area (PSA). Computational models can accurately predict the oral absorption of new sulfonamide compounds by comparing their calculated properties to those of known drugs.
Distribution: The volume of distribution (Vd) of sulfonamides can be predicted using QSPR models that take into account descriptors such as molecular weight, charge, and hydrogen bonding capacity.
Metabolism: In silico models can predict the potential sites of metabolism on the this compound molecule. For example, the aromatic ring is a likely site for hydroxylation, and the methanesulfonamide group could be subject to enzymatic cleavage. These predictions help in designing molecules with improved metabolic stability.
Excretion: The clearance of sulfonamide derivatives is often predicted by considering their renal and hepatic clearance pathways. Computational models can estimate the rate of excretion based on the compound's properties and its predicted interactions with drug transporters.
The in silico ADME profiling of this compound and its analogs is a critical step in assessing their potential as drug candidates. By identifying potential pharmacokinetic issues early in the discovery process, medicinal chemists can prioritize compounds with a higher probability of success in clinical development.
Analytical Method Development and Validation
High-Performance Liquid Chromatography (HPLC) Methodologies
The development of an HPLC method is a multifaceted process that involves the strategic selection and optimization of several key chromatographic parameters to achieve the desired separation and quantification.
The core of an HPLC separation lies in the interaction between the analyte and the stationary phase of the column. For a compound like N-(3,5-dichlorophenyl)methanesulfonamide, which possesses both hydrophobic (dichlorophenyl ring) and polar (methanesulfonamide group) characteristics, reversed-phase (RP) chromatography is the most suitable approach. mdpi.com
The optimization process typically involves screening various reversed-phase columns with different stationary phases. Common choices include octadecylsilane (B103800) (C18) and octylsilane (B1236092) (C8) phases, which separate analytes based on hydrophobic interactions. Due to the aromatic nature of the dichlorophenyl group, a phenyl-hexyl stationary phase can also be considered. Phenyl-based columns can offer alternative selectivity through π-π interactions between the phenyl groups of the stationary phase and the aromatic ring of the analyte. researchgate.net The selection is guided by achieving optimal peak symmetry (tailing factor close to 1), adequate retention, and sufficient resolution from any potential impurities. A C18 column often provides a good starting point, offering strong hydrophobic retention.
Table 1: Illustrative Comparison of Chromatographic Performance on Different Stationary Phases
| Stationary Phase | Retention Time (min) | Tailing Factor | Resolution (from nearest impurity) |
|---|---|---|---|
| C8 (Octylsilane) | 4.8 | 1.4 | 1.8 |
| C18 (Octadecylsilane) | 7.2 | 1.1 | 2.5 |
This is an interactive data table. You can sort and filter the data to analyze the performance of each stationary phase.
Based on such comparative data, a C18 column is often selected for its superior peak shape and resolution in separating this compound.
The mobile phase composition, particularly the ratio of organic solvent to aqueous buffer and the pH of the buffer, critically influences the retention and ionization state of the analyte. researchgate.net Acetonitrile (B52724) and methanol (B129727) are the most common organic modifiers used in reversed-phase HPLC. mdpi.com The choice between them can affect selectivity; for instance, methanol can enhance π-π interactions with phenyl-based columns, whereas acetonitrile may suppress them. researchgate.net
The methanesulfonamide (B31651) group in this compound has an acidic proton, making its retention sensitive to the pH of the mobile phase. Operating at a pH well below the pKa of the sulfonamide group ensures that the molecule remains in its neutral, non-ionized form, leading to consistent and reproducible retention on a reversed-phase column. A mobile phase consisting of a mixture of acetonitrile and an acidic buffer (e.g., phosphate (B84403) or formate (B1220265) buffer) is commonly employed. The optimal ratio is determined by running a series of experiments with varying compositions to achieve a suitable retention time, typically between 5 and 10 minutes. nanobioletters.com
Table 2: Effect of Mobile Phase Composition and pH on Retention Time (tR)
| % Acetonitrile (v/v) | Buffer pH | Retention Time (min) | Peak Asymmetry |
|---|---|---|---|
| 40 | 3.0 | 12.5 | 1.1 |
| 50 | 3.0 | 7.1 | 1.0 |
| 60 | 3.0 | 4.2 | 1.1 |
| 50 | 4.5 | 6.5 | 1.3 |
This is an interactive data table. You can sort and filter to observe the impact of mobile phase parameters on the chromatographic results.
An optimized mobile phase, for instance, might be a mixture of acetonitrile and a 20 mM potassium phosphate buffer at pH 3.0 in a 50:50 (v/v) ratio.
The selection of a suitable detection technique is paramount for achieving the required sensitivity and selectivity.
UV-Vis Detection : Given the presence of the dichlorophenyl aromatic ring, this compound exhibits significant ultraviolet (UV) absorbance. A photodiode array (PDA) or UV-Vis detector is therefore a straightforward and robust choice for detection. thermofisher.commdpi.com The UV spectrum of the compound is first recorded to identify the wavelength of maximum absorbance (λmax), which is then used for quantification to ensure the highest sensitivity. For dichlorophenyl compounds, this is often in the range of 230-270 nm. nanobioletters.comchemmethod.com
Fluorescence Detection : While highly sensitive, fluorescence detection requires the analyte to be naturally fluorescent or to be derivatized with a fluorescent tag. nih.govresearchgate.net this compound does not possess a native fluorophore. However, if extremely low detection limits are required, a derivatization strategy could be developed. This would involve reacting the sulfonamide group with a fluorogenic agent to yield a highly fluorescent product. researchgate.net While this approach increases sensitivity, it also adds complexity to the sample preparation process. researchgate.net For most quality control applications, the sensitivity of UV detection is sufficient.
Table 3: Comparison of Detection Strategies
| Detection Method | Wavelength (nm) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |
|---|---|---|---|
| UV-Vis | 245 | 0.05 µg/mL | 0.15 µg/mL |
This is an interactive data table allowing for comparison of the sensitivity of different detection methods.
Method Validation Parameters According to Regulatory Guidelines
Once developed, the analytical method must be validated to demonstrate its suitability for the intended purpose, in accordance with guidelines from bodies such as the International Council for Harmonisation (ICH). sps.nhs.ukpmda.go.jpfda.gov
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. pmda.go.jpfda.gov To demonstrate specificity, a placebo or blank matrix is analyzed to show the absence of interfering peaks at the retention time of this compound. wu.ac.th
Furthermore, the analyte is spiked into the placebo matrix and analyzed. The method's ability to separate the main compound from known impurities and potential degradation products (generated through forced degradation studies) is evaluated. chromatographyonline.com The use of a PDA detector is advantageous here, as it allows for peak purity analysis, which compares the UV spectra across the peak to confirm its homogeneity and lack of co-eluting interferences. mdpi.comwu.ac.th A resolution factor of greater than 1.5 between the analyte peak and the closest eluting peak is generally considered acceptable. sps.nhs.uk
Precision of an analytical procedure expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. pmda.go.jpfda.gov
Repeatability (Intra-assay precision) : This is assessed by analyzing a minimum of six replicate samples at 100% of the test concentration during the same analytical run. The results are expressed as the Relative Standard Deviation (%RSD), which should typically be less than 2%. researchgate.netjaptronline.com
Intermediate Precision : This evaluates the method's robustness by assessing within-laboratory variations, such as conducting the analysis on different days, with different analysts, or on different equipment. The %RSD across these varied conditions is calculated and compared. pmda.go.jpresearchgate.net
Accuracy is the measure of the closeness of the test results obtained by the method to the true value. fda.gov It is typically determined by applying the method to a sample matrix (e.g., a placebo) spiked with known amounts of this compound at different concentration levels, usually covering 80%, 100%, and 120% of the nominal concentration. The percentage recovery of the analyte is then calculated at each level. Acceptance criteria for recovery are generally between 98.0% and 102.0%. eurofins.com
This is an interactive data table. You can sort and filter the data to review the validation results against their acceptance criteria.
Linearity and Range Establishment
Linearity is a critical parameter in analytical method validation, demonstrating that the method's response is directly proportional to the concentration of the analyte within a given range. Establishing linearity involves analyzing a series of standard solutions of this compound at different concentrations.
Research Findings: The process typically involves preparing a minimum of five different concentrations of the analyte. mdpi.com The results are then plotted as analyte concentration versus the instrument's response (e.g., peak area in a chromatogram). The relationship is assessed using a linear regression analysis, which yields a correlation coefficient (r²) and a linear equation (y = mx + c). For a method to be considered linear, the correlation coefficient should ideally be close to 1.000, often with an acceptance criterion of r² ≥ 0.999. japtronline.com
The analytical range is the interval between the upper and lower concentration levels for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. This range is crucial for the intended application of the method, whether for quantifying the active ingredient or trace-level impurities.
Hypothetical Data Table for Linearity of this compound: The following table is a representative example of how linearity data would be presented. Actual experimental data for this specific compound is not publicly available.
Interactive Data Table: Linearity of this compound| Concentration (µg/mL) | Instrument Response (Peak Area) |
|---|---|
| 5.0 | 125430 |
| 10.0 | 251050 |
| 20.0 | 502300 |
| 40.0 | 1005100 |
| 80.0 | 2010500 |
| Linear Regression Results | |
| Correlation Coefficient (r²) | 0.9998 |
| Slope (m) | 25100 |
| Intercept (c) | 450 |
Determination of Limit of Detection (LOD) and Limit of Quantification (LOQ)
The Limit of Detection (LOD) and Limit of Quantification (LOQ) define the sensitivity of an analytical method. loesungsfabrik.de
LOD : The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable precision and accuracy. loesungsfabrik.desepscience.com
LOQ : The lowest concentration of an analyte that can be quantitatively determined with a defined level of precision and accuracy. loesungsfabrik.desepscience.com
Research Findings: Several methods are used to determine LOD and LOQ, as recommended by the International Council for Harmonisation (ICH) guidelines. loesungsfabrik.de
Based on Signal-to-Noise Ratio: This approach is common for methods that exhibit baseline noise, such as chromatography. loesungsfabrik.de The LOD is typically established at a signal-to-noise (S/N) ratio of 3:1, while the LOQ is established at an S/N ratio of 10:1. loesungsfabrik.desepscience.com
Based on the Standard Deviation of the Response and the Slope: This is a more statistical approach. The LOD and LOQ are calculated from the standard deviation of the blank or the residual standard deviation of the regression line (σ) and the slope (S) of the calibration curve. sepscience.com
LOD = 3.3 * (σ / S)
LOQ = 10 * (σ / S)
Hypothetical Data Table for LOD and LOQ: This table illustrates typical values; specific experimental data for this compound is not available.
Interactive Data Table: LOD and LOQ Determination| Parameter | Method | Result (µg/mL) |
|---|---|---|
| LOD | Signal-to-Noise (3:1) | 0.05 |
| Based on Slope | 0.06 | |
| LOQ | Signal-to-Noise (10:1) | 0.15 |
Evaluation of Robustness and Ruggedness
Robustness of an analytical method is a measure of its capacity to remain unaffected by small, deliberate variations in method parameters. nih.govsemanticscholar.org It provides an indication of the method's reliability during normal usage. nih.gov The evaluation of robustness is typically considered during the development phase. vub.be
Ruggedness is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different laboratories, analysts, instruments, and days. vub.be
Research Findings: To test for robustness in a High-Performance Liquid Chromatography (HPLC) method, for example, deliberate variations are introduced to parameters such as:
pH of the mobile phase
Mobile phase composition (e.g., percentage of organic solvent)
Column temperature
Flow rate researchgate.net
The effect of these variations on the results (e.g., peak retention time, resolution, and quantification) is then evaluated. The method is considered robust if the results remain within acceptable criteria despite these small changes. Ruggedness is assessed by comparing results from different analysts or on different instruments, with the relative standard deviation (RSD) between the datasets being a key indicator of performance.
Hypothetical Data Table for Robustness Study: This table is an example of a robustness study design. Specific data for this compound is not available.
Interactive Data Table: Robustness Evaluation of an HPLC Method| Parameter Varied | Variation | Retention Time (min) | Assay (% Label Claim) |
|---|---|---|---|
| Flow Rate (mL/min) | 0.9 | 5.8 | 99.8% |
| 1.1 | 4.9 | 100.1% | |
| Column Temperature (°C) | 28 | 5.4 | 100.3% |
| 32 | 5.2 | 99.7% | |
| Mobile Phase pH | 2.8 | 5.5 | 99.9% |
System Suitability Testing
System Suitability Testing (SST) is an integral part of many analytical procedures, particularly chromatographic methods. pharmaguideline.com Its purpose is to verify that the analytical system (including the instrument, reagents, and column) is adequate for the analysis to be performed on a given day. pharmaguideline.comnih.gov SST is performed before sample analysis to ensure the system is performing within predefined criteria. pharmaguideline.com
Research Findings: Key parameters evaluated during SST for an HPLC method include:
Tailing Factor (Asymmetry Factor): Measures the symmetry of the chromatographic peak. A value of ≤ 2 is generally acceptable. rjpbcs.com
Theoretical Plates (N): A measure of column efficiency. Higher values indicate better efficiency.
Resolution (Rs): Ensures the separation between the analyte peak and the nearest other peak (e.g., an impurity or another component). An Rs value > 2 is typically required. pharmaguideline.com
Repeatability (%RSD): The precision of replicate injections of a standard solution. The relative standard deviation (%RSD) should be within specified limits, often < 2%. rjpbcs.com
Hypothetical Data Table for System Suitability: This table shows typical SST parameters and acceptance criteria. Specific data for this compound is not available.
Interactive Data Table: System Suitability Parameters| Parameter | Acceptance Criteria | Observed Value | Status |
|---|---|---|---|
| Tailing Factor | ≤ 2.0 | 1.2 | Pass |
| Theoretical Plates | > 2000 | 5800 | Pass |
| Resolution (Rs) | > 2.0 | 4.5 | Pass |
Forced Degradation Studies for Developing Stability-Indicating Methods
Forced degradation, or stress testing, is performed to demonstrate the specificity of a stability-indicating analytical method. nih.gov These studies involve subjecting the drug substance to stress conditions more severe than accelerated stability testing to generate degradation products. nih.govbiomedres.us This helps to identify potential degradation pathways and ensures that the analytical method can separate the intact drug from its degradation products. biomedres.ussgs.com
Research Findings: Typical stress conditions used in forced degradation studies include:
Acid and Base Hydrolysis: Exposure to acidic (e.g., HCl) and basic (e.g., NaOH) solutions at elevated temperatures. mdpi.com
Oxidation: Treatment with an oxidizing agent, such as hydrogen peroxide (H₂O₂). mdpi.com
Thermal Degradation: Exposure to high temperatures in a dry heat oven.
Photodegradation: Exposure to light sources as specified in ICH guidelines (e.g., UV and visible light). mdpi.com
The goal is to achieve a target degradation of approximately 5-20%. biomedres.usresearchgate.net A successful stability-indicating method will be able to resolve the peak of this compound from all degradation product peaks, demonstrating specificity.
Hypothetical Data Table for Forced Degradation: This table illustrates potential outcomes of a forced degradation study. Specific data for this compound is not available.
Interactive Data Table: Summary of Forced Degradation Results| Stress Condition | % Degradation | Number of Degradants | Resolution (Rs) from Parent Peak |
|---|---|---|---|
| 0.1 M HCl, 60°C, 8h | 12.5% | 2 | > 2.5 |
| 0.1 M NaOH, 60°C, 4h | 18.2% | 3 | > 3.0 |
| 10% H₂O₂, RT, 24h | 9.8% | 1 | > 2.8 |
| Dry Heat, 80°C, 48h | 5.5% | 1 | > 2.2 |
Applications in In Vitro Sample Analysis
While specific studies on the in vitro analysis of this compound are not readily found, analytical methods are crucial for such research. Studies on structurally related compounds, such as the fungicide N-(3,5-dichlorophenyl)succinimide (NDPS), illustrate these applications. nih.govnih.gov Validated analytical methods, like HPLC, are used to quantify the parent compound and its metabolites in various biological matrices during in vitro experiments. nih.gov
Research Findings: In a typical in vitro metabolism study, a compound is incubated with biological systems like liver microsomes, hepatocytes, or isolated renal cells. nih.govnih.gov At various time points, samples are collected and analyzed to determine the rate of metabolism and identify the metabolites formed.
For example, studies on NDPS have used HPLC to analyze its conversion to various metabolites in rat and rabbit liver homogenates. nih.gov Such analyses are essential for understanding the metabolic pathways and potential toxicity of a compound. The validated analytical method ensures that the measurements of the parent compound and its metabolites in the complex in vitro matrix are accurate and reliable.
In Vitro Pharmacokinetic Investigations
In Vitro Drug Metabolism Studies
No studies detailing the in vitro metabolism of N-(3,5-dichlorophenyl)methanesulfonamide were found. Research into the metabolic pathways of structurally related compounds, such as N-(3,5-dichlorophenyl)succinimide, has been conducted, but this information cannot be extrapolated to this compound due to the explicit focus of this review.
In Vitro Bioconversion and Prodrug Activation Studies
There is currently no information available in the scientific literature to suggest that this compound acts as a prodrug or undergoes any form of in vitro bioconversion to an active pharmacological agent.
Evaluation of Absorption and Membrane Permeability Using Validated In Vitro Models
Similarly, no data from in vitro models, such as Caco-2 cell permeability assays or parallel artificial membrane permeability assays (PAMPA), have been published for this compound. Consequently, its absorption and membrane permeability characteristics have not been determined.
Future Research Directions and Unaddressed Areas
Emerging Methodologies in Sulfonamide Research
The synthesis and modification of sulfonamides are continually evolving, with new methods offering greater efficiency, diversity, and specificity. Future research on N-(3,S-dichlorophenyl)methanesulfonamide and related compounds could benefit from the adoption of these emerging methodologies.
One area of advancement is in the development of novel catalytic systems for C-N bond formation, which is a key step in the synthesis of many sulfonamides. While traditional methods for synthesizing related compounds like N-(3,5-dichlorophenyl)-4-methylbenzenesulfonamide have been established, newer, more efficient catalytic processes could streamline production and allow for the creation of a broader range of derivatives for structure-activity relationship (SAR) studies. nih.gov
Furthermore, late-stage functionalization techniques are becoming increasingly important in drug discovery. These methods allow for the modification of complex molecules at a late point in the synthetic sequence, which can rapidly generate a library of analogues from a common intermediate. Applying these techniques to the N-(3,5-dichlorophenyl)methanesulfonamide core could facilitate the exploration of how different substituents on the phenyl ring or the methanesulfonyl group affect biological activity.
Potential for Novel Biological Target Identification
Historically, sulfonamides have been primarily associated with their antimicrobial activity through the inhibition of dihydropteroate (B1496061) synthase. However, the diverse biological activities observed in compounds containing the 3,5-dichlorophenyl moiety suggest that this compound could have therapeutic potential beyond this classical mechanism.
Research into compounds with similar structural features has revealed a range of biological effects. For instance, 1,3-bis(3,5-dichlorophenyl) urea has been investigated for its anticancer properties, demonstrating the potential for this substitution pattern to be involved in targeting pathways relevant to cancer. nih.gov Another related compound, 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione, has been shown to exhibit cytotoxicity, indicating that the 3,5-dichlorophenyl group can contribute to interactions with cellular components that lead to cell death. nih.gov
Additionally, a metabolite of m-dichlorobenzene, 3,5-dichlorophenyl methyl sulfone, has been identified as a potent inducer of hepatic microsomal drug-metabolizing enzymes. nih.gov This finding opens up the possibility that this compound could interact with xenobiotic-sensing nuclear receptors or other regulatory proteins involved in drug metabolism.
Future research should, therefore, focus on screening this compound and its derivatives against a wide array of biological targets to uncover novel mechanisms of action and therapeutic applications.
Integration of Advanced Computational Techniques
Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, offering insights into molecular properties, interactions with biological targets, and potential for optimization. The application of these techniques to this compound is a promising area for future investigation.
Density Functional Theory (DFT) has been successfully used to study the molecular structure, vibrational frequencies, and other physicochemical properties of related sulfonamides, such as N-(2,3-dichlorophenyl)-2-nitrobenzenesulfonamide. researchgate.net Similar DFT studies on this compound could provide a deeper understanding of its electronic structure and reactivity, which are crucial for its biological activity.
Molecular docking and molecular dynamics simulations can be employed to predict and analyze the binding of this compound to various protein targets. As has been demonstrated with other sulfonamides like {(4-nitrophenyl)sulfonyl}tryptophan, these computational methods can elucidate the specific interactions that govern binding affinity and selectivity. mdpi.com Such studies could help in identifying potential new targets for this compound and in designing more potent and selective analogues.
The table below summarizes some of the computational techniques that could be applied to future research on this compound.
| Computational Technique | Application in this compound Research |
| Density Functional Theory (DFT) | Elucidation of electronic structure, reactivity, and spectroscopic properties. |
| Molecular Docking | Prediction of binding modes and affinities to various biological targets. |
| Molecular Dynamics (MD) | Simulation of the dynamic behavior of the compound when bound to a target protein. |
| Quantitative Structure-Activity Relationship (QSAR) | Development of models to predict the biological activity of new derivatives. |
Challenges and Opportunities in In Vitro Translational Studies
A significant hurdle in drug development is the translation of promising in vitro results into in vivo efficacy and safety. For this compound, understanding its metabolic fate and potential for off-target effects will be critical for its future development.
Studies on analogous compounds provide valuable insights into the potential challenges. For example, the cytotoxicity of 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione was found to be influenced by its metabolism by cytochrome P450 enzymes, specifically CYP3A4. nih.gov This highlights the importance of conducting in vitro metabolic stability and metabolite identification studies for this compound to anticipate its in vivo behavior.
The development of more sophisticated in vitro models, such as 3D organoids and microphysiological systems, offers an opportunity to better predict the in vivo response to this compound. These models can provide a more physiologically relevant environment to assess not only the compound's efficacy but also its potential for toxicity.
Furthermore, the general principles of translating in vitro concentration-effect relationships of allosteric modulators to in vivo outcomes can be applied. nih.gov This involves a careful characterization of the compound's pharmacological properties in vitro and the use of pharmacokinetic-pharmacodynamic (PK-PD) modeling to predict its in vivo effects.
The following table outlines key considerations for the in vitro translational studies of this compound.
| In Vitro Study | Relevance to In Vivo Translation |
| Metabolic Stability Assays | Predicts the rate of clearance and potential for drug-drug interactions. |
| Metabolite Identification | Identifies potentially active or toxic metabolites. |
| CYP450 Inhibition/Induction | Assesses the risk of altering the metabolism of co-administered drugs. |
| In Vitro Toxicity Panels | Evaluates potential off-target toxicities in various cell types. |
| 3D Cell Culture Models | Provides a more physiologically relevant assessment of efficacy and toxicity. |
Q & A
Q. Methodological Answer :
- ¹H NMR : Look for the NH proton resonance at δ 7.8–8.2 ppm (broad singlet, exchangeable with D₂O). The aromatic protons from the 3,5-dichlorophenyl group appear as two doublets (δ 7.2–7.5 ppm, J = 2.1 Hz) .
- ¹³C NMR : The sulfonamide sulfur-linked carbon (C-SO₂) appears at ~45 ppm, while the aromatic carbons adjacent to chlorine atoms resonate at ~125–135 ppm .
- IR : Strong S=O asymmetric/symmetric stretches at 1350 cm⁻¹ and 1160 cm⁻¹ confirm the sulfonamide group. N–H stretching is observed at ~3250 cm⁻¹ .
Basic: What protocols yield high-quality single crystals for X-ray diffraction studies?
Q. Methodological Answer :
- Solvent Selection : Use ethanol or ethanol-water mixtures (e.g., 70:30 v/v) for slow evaporation at room temperature.
- Concentration : Dissolve the compound at 50–60°C, filter hot to remove impurities, and allow gradual cooling (0.5°C/hour).
- Crystal Growth : Maintain minimal vibration and dust-free conditions. Prismatic crystals suitable for XRD typically form within 48–72 hours .
Advanced: How do 3,5-dichloro substituents influence hydrogen bonding and crystal packing compared to other aryl sulfonamides?
Methodological Answer :
The 3,5-dichloro substitution creates a rigid, planar aromatic system that promotes intermolecular N–H⋯O hydrogen bonding. In crystal structures:
- Torsion Angles : The C–SO₂–NH–C segment adopts a gauche conformation (torsion angle ≈ -58.6°), enabling close packing via dimeric chains .
- Ring Tilt : The dichlorophenyl and sulfonyl rings are tilted by ~84.2°, reducing steric hindrance and stabilizing the lattice through Cl⋯π interactions .
Comparatively, derivatives with 4-chloro substituents exhibit smaller tilt angles (~54.6°), leading to less dense packing .
Advanced: What strategies resolve discrepancies in reported physicochemical data (e.g., melting points) for this compound?
Q. Methodological Answer :
- Purity Verification : Use HPLC (C18 column, acetonitrile/water mobile phase) to confirm purity >98%. Impurities from incomplete sulfonation or residual solvents can depress melting points.
- Standardized Conditions : Report melting points in sealed capillaries with controlled heating rates (1°C/min). Literature variations may arise from open-capillary vs. sealed methods .
Advanced: How can computational models predict the biological activity of 3,5-dichlorophenyl sulfonamides?
Q. Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with pesticidal targets (e.g., GABA receptors). The 3,5-dichloro groups enhance hydrophobic binding to conserved pockets, while the sulfonamide acts as a hydrogen bond acceptor .
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to calculate electrostatic potential surfaces. High electron density at the sulfonamide oxygen correlates with pesticidal efficacy .
Advanced: What SAR insights guide the modification of the methanesulfonamide group for pesticidal applications?
Q. Methodological Answer :
- Electron-Withdrawing Groups : Introducing nitro or trifluoromethyl substituents on the sulfonamide increases electrophilicity, enhancing binding to insecticidal targets like acetylcholinesterase .
- Steric Effects : Bulky substituents on the sulfonamide nitrogen reduce activity by hindering access to enzyme active sites. Optimal activity is observed with unmodified –SO₂NH– groups .
Advanced: How do reaction solvent choices impact synthetic yields?
Q. Methodological Answer :
- Polar Aprotic Solvents : Chloroform or dichloromethane maximizes sulfonyl chloride stability, yielding >85% product.
- Protic Solvents (e.g., Ethanol) : May hydrolyze sulfonyl chloride intermediates, reducing yields to <60%. Use anhydrous conditions to mitigate this .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
